2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 141895-35-4
VCID: VC21543730
InChI: InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

CAS No.: 141895-35-4

Cat. No.: VC21543730

Molecular Formula: C15H21NO5

Molecular Weight: 295.33 g/mol

* For research use only. Not for human or veterinary use.

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid - 141895-35-4

CAS No. 141895-35-4
Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
IUPAC Name 3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
Standard InChI Key SLWWWZWJISHVOU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O

Chemical Structure and Properties

Molecular Structure and Nomenclature

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is an amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino functionality. The compound contains a 4-methoxyphenyl group connected to the carbon backbone, with a carboxylic acid terminal group. This organic compound has several synonyms in chemical databases and literature, including:

  • 3-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid

  • 3-(Boc-amino)-3-(4-methoxyphenyl)propionic acid

  • 3-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid

  • 3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

The varying nomenclature primarily reflects different conventions in numbering the carbon chain and describing the functional groups, but they all refer to the same chemical entity.

Physical and Chemical Properties

The compound exhibits several distinctive physical and chemical properties that make it valuable in organic synthesis applications. The following table summarizes the key properties:

PropertyValue
Molecular FormulaC₁₅H₂₁NO₅
Molecular Weight295.33 g/mol
CAS Number96363-20-1
Physical StateSolid
Melting Point162-164°C
IUPAC NameN-(tert-butoxycarbonyl)-3-(4-methoxyphenyl)-beta-alanine
InChI KeyOPAAZWPTEYZZIW-UHFFFAOYSA-N

The compound's structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups in peptide synthesis and other organic chemistry applications. The 4-methoxyphenyl group contributes to the compound's aromatic properties, while the carboxylic acid group provides acidity and potential for further derivatization .

Synthesis Methods

Boc Protection Strategies

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid typically involves protection of the amino group with a tert-butoxycarbonyl (Boc) group. This protection strategy is critical in synthetic organic chemistry, particularly for amino acids and peptides where selective reactivity is desired.

A significant advancement in Boc protection methodology was reported in the literature involving Lewis acid catalysis. This approach uses zirconium tetrachloride (ZrCl₄) as a catalyst for the reaction between amines and di-tert-butyl dicarbonate (Boc₂O). The reaction is described as "operationally simple, rapid and high yielding" with "mild and inexpensive" conditions that utilize "a readily available and environmentally friendly catalyst" .

The conventional procedure for Boc protection typically involves:

  • Reaction of the unprotected amino acid with di-tert-butyl dicarbonate (Boc₂O)

  • Use of a base such as triethylamine (Et₃N)

  • Tetrahydrofuran (THF) as solvent

  • Reaction times of more than 2 hours

In contrast, the ZrCl₄-catalyzed method provides:

  • Faster reaction times (10-25 minutes)

  • High yields (often >90%)

  • Room temperature conditions

  • Minimal side product formation

Stereoselective Synthesis

For the synthesis of enantiomerically pure forms of the compound, such as (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, stereoselective methods are required. These approaches often involve:

  • Starting with enantiopure amino acids

  • Stereoselective addition reactions

  • Chiral catalysts to control stereochemistry

  • Resolution of racemic mixtures

The importance of stereoselective synthesis is highlighted in research related to derivatives of L-tyrosine, where coupling with t-BOC-L-Tyr using dicyclohexylcarbodiimide (DCC) has been reported . Such methods can be adapted for the synthesis of our target compound when specific stereochemistry is required.

Chemical Reactivity and Applications

Reactivity Profile

As a protected amino acid derivative, 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid exhibits reactivity patterns characteristic of its functional groups:

  • The carboxylic acid group can undergo esterification, amide formation, and reduction reactions

  • The Boc protecting group is stable under basic conditions but can be removed under acidic conditions (typically trifluoroacetic acid)

  • The methoxy group on the phenyl ring provides electronic effects that influence the reactivity of the aromatic system

  • The benzylic position may exhibit reactivity in certain transformations

These reactivity patterns make the compound versatile in organic synthesis, particularly in contexts where controlled peptide coupling is required.

Applications in Peptide Synthesis

The compound has significant utility in peptide chemistry due to its protected amino group and free carboxylic acid. These features allow for controlled peptide bond formation in the synthesis of complex peptides and proteins. The Boc protection strategy is particularly valuable in solid-phase peptide synthesis and other sequential peptide assembly approaches.

The specific structure, featuring the 4-methoxyphenyl group, may confer unique properties to resulting peptides, including:

  • Enhanced lipophilicity for improved membrane permeability

  • Potential for π-stacking interactions with aromatic residues

  • Electronic effects that influence nearby functional groups

  • Steric effects that can influence peptide conformation

Analytical Characterization

Spectroscopic Properties

The compound can be characterized using various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy shows characteristic signals for:

    • Aromatic protons from the 4-methoxyphenyl group

    • Methoxy group protons (typically around 3.7-3.8 ppm)

    • tert-butyl group protons (typically a singlet around 1.4 ppm)

    • Amide proton (typically a broad signal)

    • Methylene and methine protons of the propanoic acid backbone

  • Infrared (IR) spectroscopy reveals characteristic absorptions for:

    • Carboxylic acid C=O stretching (approximately 1700-1725 cm⁻¹)

    • Amide C=O stretching (approximately 1650-1690 cm⁻¹)

    • N-H stretching (approximately 3300-3500 cm⁻¹)

    • Aromatic C=C stretching (approximately 1450-1600 cm⁻¹)

  • Mass spectrometry typically shows a molecular ion peak at m/z 295 corresponding to the molecular weight, along with fragmentation patterns consistent with loss of the Boc group and other structural features.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly used for purity analysis of this compound, with purity standards typically requiring >97.5% for research-grade material. Thin-layer chromatography (TLC) can also be used for reaction monitoring and purification, with typical Rf values in the range of 0.3-0.4 using ethyl acetate-based mobile phases .

Structure-Activity Relationships

Structural Modifications and Effects

The basic structure of 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid permits various modifications that can alter its properties and functions:

  • Replacement of the Boc group with other protecting groups (Fmoc, Cbz, etc.) changes the stability profile and deprotection conditions

  • Modification of the methoxy substituent on the phenyl ring affects electronic properties and potential for hydrogen bonding

  • Derivatization of the carboxylic acid group (to esters, amides, etc.) changes reactivity and physical properties

  • Introduction of chirality at the alpha-carbon creates stereoisomers with potentially different biological activities

Comparison with Related Compounds

Related compounds include other protected amino acids with aromatic side chains. A structurally similar compound is 2-{[(tert-butoxy)carbonyl]amino}-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid, which contains a sulfur atom in the linkage between the amino acid backbone and the 4-methoxyphenyl group . This sulfur-containing analog represents a different class of amino acid derivatives with potentially distinct chemical and biological properties.

Future Research Directions

Emerging Trends

Recent trends suggest growing interest in:

  • Continuous flow synthesis methods for more efficient production of this and related compounds

  • Application in peptidomimetics and non-natural peptide structures

  • Use in bioconjugation chemistry and targeted drug delivery systems

  • Investigation of stereochemical effects on biological activity

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